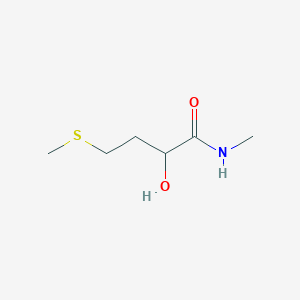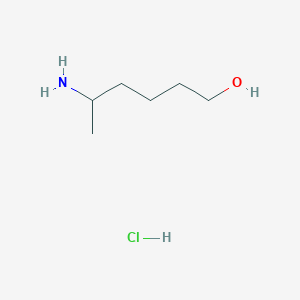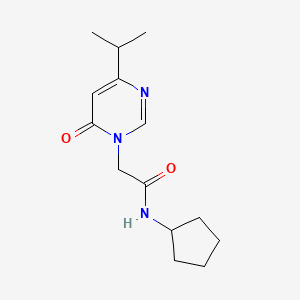
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is involved in regulating the immune system, and inhibiting it can enhance the anti-tumor immune response. CPI-444 has shown promise as a potential cancer therapy, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide targets the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor inhibits the immune response, allowing cancer cells to evade detection and destruction by the immune system. By inhibiting the receptor, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to have several biochemical and physiological effects. It enhances the production of cytokines and chemokines that attract immune cells to the tumor microenvironment. It also increases the activation and proliferation of T cells and natural killer cells, which are important for killing cancer cells. In addition, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to reduce the number of regulatory T cells, which suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the adenosine A2A receptor, making it a potent inhibitor. However, there are also limitations to using N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide in lab experiments. It is not selective for the adenosine A2A receptor and can inhibit other adenosine receptors at high concentrations. It also has low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. One area of interest is in combination therapy, where N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is used in combination with other cancer therapies to enhance their efficacy. Another area of interest is in identifying biomarkers that can predict patient response to N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. This can help identify patients who are most likely to benefit from the drug. Finally, there is interest in developing more selective inhibitors of the adenosine A2A receptor, which can reduce the risk of off-target effects.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide involves several steps, starting with the reaction of cyclopentylamine with 2-chloroacetyl chloride to form N-cyclopentyl-2-chloroacetamide. This intermediate is then reacted with 4-isopropyl-6-oxypyrimidin-1(6H)-one to form the final product, N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide. The synthesis has been optimized to yield high purity and yield of the final product.
Applications De Recherche Scientifique
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide has been studied extensively for its potential as a cancer therapy. Preclinical studies have shown that it can enhance the anti-tumor immune response and inhibit tumor growth in several animal models. Clinical trials have also shown promise, with N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide demonstrating anti-tumor activity in patients with advanced solid tumors. The drug is currently being evaluated in several clinical trials for different cancer types.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)12-7-14(19)17(9-15-12)8-13(18)16-11-5-3-4-6-11/h7,9-11H,3-6,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFPQQWFVYEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2621851.png)

![N-cycloheptyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2621855.png)
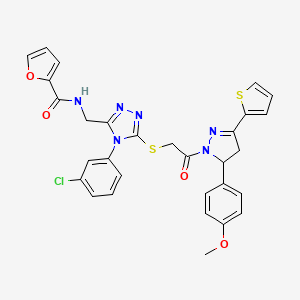
![methyl 2-isobutyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2621858.png)
![4-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2621860.png)
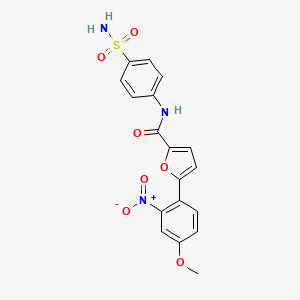

![5-Benzyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2621866.png)
![9-(3-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2621868.png)
